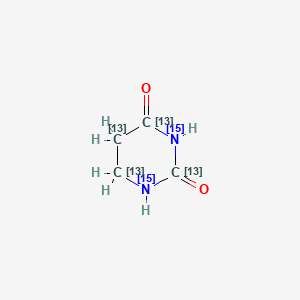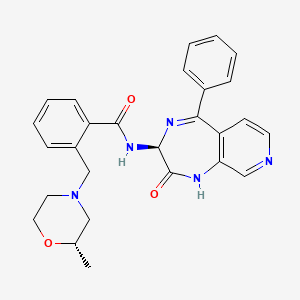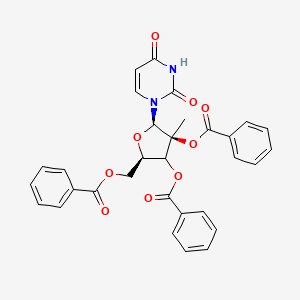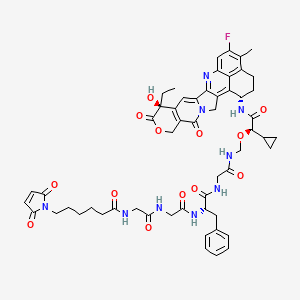
Dihydrouracil-13C4,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrouracil-13C4,15N2, also known as 5,6-Dihydrouracil-13C4,15N2, is a labeled form of dihydrouracil. This compound is marked with stable isotopes of carbon-13 and nitrogen-15. Dihydrouracil is a metabolite of uracil, a crucial component of RNA. It is often used as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of uracil .
Méthodes De Préparation
The synthesis of dihydrouracil-13C4,15N2 involves incorporating stable isotopes into the dihydrouracil molecule. One innovative method for synthesizing dihydrouracil analogs involves using 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, leading to the formation of dihydrouracils in moderate-to-high yields (32-99%) under mild conditions . Industrial production methods typically involve the use of stable isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes into the final product .
Analyse Des Réactions Chimiques
Dihydrouracil-13C4,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For instance, the hydrolytic removal of the SCH3 or OCH3 group from the dihydropyrimidinone core is carried out under strongly acidic or basic conditions and at high temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dihydrouracil-13C4,15N2 has several scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it serves as a marker for identifying dihydropyrimidine dehydrogenase deficiencies. In medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. Additionally, it has applications in the industry as a standard or synthetic precursor for isotopically labeled compounds .
Mécanisme D'action
The mechanism of action of dihydrouracil-13C4,15N2 involves its role as a metabolite of uracil. It is involved in the catabolism of uracil, a critical building block of RNA. The compound acts as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme that catalyzes the reduction of uracil to dihydrouracil . This process is essential for the proper metabolism of pyrimidines in the body.
Comparaison Avec Des Composés Similaires
Dihydrouracil-13C4,15N2 is unique due to its stable isotope labeling, which makes it particularly useful in scientific research. Similar compounds include other labeled forms of dihydrouracil, such as dihydrouracil-13C4 and dihydrouracil-15N2. These compounds also serve as markers for identifying enzyme deficiencies and are used in various research applications .
Propriétés
Formule moléculaire |
C4H6N2O2 |
|---|---|
Poids moléculaire |
120.060 g/mol |
Nom IUPAC |
(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
OIVLITBTBDPEFK-IDEBNGHGSA-N |
SMILES isomérique |
[13CH2]1[13CH2][15NH][13C](=O)[15NH][13C]1=O |
SMILES canonique |
C1CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)






![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)


